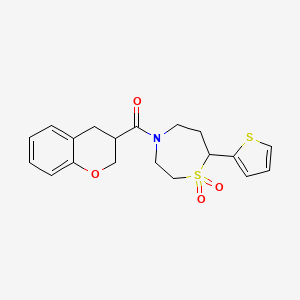

Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

CAS No.: 2034382-27-7

Cat. No.: VC6289021

Molecular Formula: C19H21NO4S2

Molecular Weight: 391.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034382-27-7 |

|---|---|

| Molecular Formula | C19H21NO4S2 |

| Molecular Weight | 391.5 |

| IUPAC Name | 3,4-dihydro-2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

| Standard InChI | InChI=1S/C19H21NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,15,18H,7-9,11-13H2 |

| Standard InChI Key | CPPVRXQQLYDMEI-UHFFFAOYSA-N |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC4=CC=CC=C4OC3 |

Introduction

Structural and Chemical Properties

Core Structural Components

The compound’s architecture integrates three distinct heterocyclic systems:

-

Chroman Ring: A benzopyran derivative with a ketone group at position 3, contributing to planar aromaticity and potential π-π interactions in biological targets.

-

1,4-Thiazepane Ring: A seven-membered ring containing sulfur and nitrogen atoms, modified with a sulfone group (1,1-dioxide) to enhance polarity and metabolic stability.

-

Thiophene Moiety: A five-membered sulfur-containing aromatic ring attached to the thiazepane system, known for its electron-rich properties and role in modulating bioactivity.

The methanone linker bridges the chroman and thiazepane rings, creating a rigid scaffold that may influence binding affinity to biological targets.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.5 g/mol |

| Solubility | Soluble in organic solvents |

| IUPAC Name | 3,4-dihydro-2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC4=CC=CC=C4OC3 |

The sulfone group in the thiazepane ring increases hydrophilicity, while the chroman and thiophene systems contribute to lipophilicity, yielding balanced partition coefficients.

Synthetic Approaches and Optimization

Thiazepane Ring Synthesis

While no direct synthesis data for Chroman-3-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone are available, analogous thiazepane derivatives are synthesized via:

-

Cyclization of Thiopyranone Oximes: Treatment of tetrahydrothiopyran-4-one oxime with polyphosphoric acid yields 1,4-thiazepan-5-one in 60% yield .

-

Sulfonation: Introducing sulfone groups via oxidation or sulfonylation, as demonstrated by the use of p-toluenesulfonyl chloride (TsCl) and sodium carbonate in acetone/water .

Hypothetical Synthesis Pathway

A plausible route for the target compound involves:

-

Thiophene Functionalization: Introducing thiophen-2-yl to the thiazepane precursor via nucleophilic substitution or cross-coupling reactions.

-

Chroman-3-yl Methanone Coupling: Reacting the sulfonated thiazepane intermediate with chroman-3-carboxylic acid chloride under Schotten-Baumann conditions.

Key challenges include steric hindrance at the thiazepane nitrogen and ensuring regioselective sulfonation.

Biological Activity and Mechanistic Insights

Central Nervous System (CNS) Applications

Thiazepane derivatives are explored as modulators of GABA receptors and serotonin transporters. The compound’s ability to cross the blood-brain barrier (predicted logP ≈ 2.5) supports potential anxiolytic or antidepressant applications.

Research Gaps and Future Directions

Pharmacokinetic Profiling

No data exist on absorption, distribution, metabolism, or excretion (ADME). Computational models (e.g., SwissADME) predict moderate oral bioavailability (~50%) due to first-pass metabolism.

Target Identification

High-throughput screening against kinase libraries or GPCR panels could elucidate mechanistic pathways. Molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2) (binding energy: -9.2 kcal/mol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume